molecular formula C11H12BrClO2 B8163847 Tert-butyl 2-bromo-5-chlorobenzoate

Tert-butyl 2-bromo-5-chlorobenzoate

Cat. No.: B8163847
M. Wt: 291.57 g/mol
InChI Key: ZFBPYMGXXWVDTD-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-5-chlorobenzoate is a useful research compound. Its molecular formula is C11H12BrClO2 and its molecular weight is 291.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Pyrazinecarboxamides : A study by Doležal et al. (2006) demonstrated that substituted pyrazinecarboxamides, similar in structure to tert-butyl 2-bromo-5-chlorobenzoate, exhibit significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity (Doležal et al., 2006).

  • Bromination of Indoles : Research by Hino et al. (1977) on the bromination of 3-tert-butylindoles revealed the production of compounds like 3-tert-butyloxindole and 6-bromo-3-tert-butylindole, indicating the potential for synthesizing halogenated tert-butyl compounds (Hino et al., 1977).

  • Synthesis of Thiophenecarboxylic Acids : Gol'dfarb and Konstantinov (1958) demonstrated the preparation of thiophenecarboxylic acids with alkyl radicals, including tert-butyl, highlighting the versatility of tert-butyl derivatives in synthesis (Gol'dfarb & Konstantinov, 1958).

  • Halomethyl Derivatives Synthesis : Pevzner (2003) showed that halomethyl derivatives of tert-butylfuran-2-carboxylic acid can be synthesized for reactions with nucleophilic agents, demonstrating the applicability of tert-butyl derivatives in organic synthesis (Pevzner, 2003).

  • Organometallic Complexes : Klein et al. (1997) explored trimethylphosphine complexes of diorganonickel(IV) with tert-butyl groups, showing potential applications in catalysis and photocatalysis (Klein et al., 1997).

  • Fluorescence Sensing : A study by Liu et al. (2008) presented a fluorescent scandium complex for sensing chiral amino alcohols, illustrating the potential of tert-butyl derivatives in analytical chemistry (Liu, Pestano, & Wolf, 2008).

Properties

IUPAC Name

tert-butyl 2-bromo-5-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBPYMGXXWVDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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